8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octane is a heterocyclic compound characterized by its unique spirocyclic structure, which incorporates both a pyrazole ring and a nitrogen atom within the bicyclic framework. This compound has gained attention in medicinal chemistry and drug design due to its potential biological activities and structural properties. The molecular formula for this compound is , with a molecular weight of approximately 191.27 g/mol.
This compound is classified as a spirocyclic heterocycle, specifically a derivative of azaspiro compounds. It is often studied in the context of its applications in medicinal chemistry, particularly for its potential therapeutic effects against various diseases, including cancer.
The synthesis of 8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octane typically involves several synthetic routes:
The synthesis can be optimized for yield and purity through techniques such as continuous flow reactors and automated synthesis platforms, which enhance efficiency on an industrial scale.
The molecular structure of 8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octane can be represented by the following structural data:
The spirocyclic structure contributes to the rigidity of the compound, which may influence its interaction with biological targets.
8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octane can undergo various chemical reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Acidic conditions |
| Reduction | Hydrogen gas, palladium catalyst | Atmospheric pressure |
| Substitution | Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide) | Varies by substrate |
These reactions can lead to various products such as oxidized pyrazole derivatives or substituted compounds with altered biological activities.
The mechanism of action for 8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets within biological systems. In medicinal applications, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound interacts with DNA and various cellular proteins, disrupting normal cellular functions and leading to cell death.
The physical properties of 8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octane include:
The chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents |
| Stability | Stable under standard conditions |
These properties are essential for understanding how the compound behaves in different environments and its compatibility with other substances in potential applications.
8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octane has several applications in scientific research:
The versatility of this compound makes it valuable across multiple fields of research and development.
The synthesis of 8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane (2503203-01-6) typically follows convergent strategies that separately construct the pyrazole heterocycle and spirocyclic framework before coupling. One predominant approach involves initial preparation of the 6-azaspiro[3.4]octane core followed by palladium-catalyzed coupling with a preformed pyrazole unit. Alternative routes employ cyclocondensation reactions where hydrazine derivatives react with 1,3-dicarbonyl compounds attached to the spirocyclic scaffold [1] [5]. The methylated derivative 2060047-57-4 (8-(1-methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane) is similarly synthesized through N-alkylation post-coupling or by using pre-methylated pyrazole precursors [5].
Spirocyclic annulation strategies draw inspiration from methodologies developed for analogous structures like 2-azaspiro[3.4]octane. Three established routes include: (1) cyclopentane ring annulation to azetidine precursors, (2) four-membered ring formation via intramolecular alkylation of γ-halo amines, and (3) [3+2] cycloadditions using aminocyclobutane derivatives. These approaches utilize readily available starting materials and minimize chromatographic purification needs, though yields vary significantly based on ring substitution patterns [3] [7]. The SMILES notation CN1N=C(C2CNCC32CCC3)C=C1 confirms the structural complexity arising from the spiro junction and heterocyclic substitution [5].
Table 1: Comparative Synthetic Approaches to 6-Azaspiro[3.4]octane Derivatives
| Synthetic Route | Key Steps | Yield (%) | Key Reagents/Conditions |
|---|---|---|---|
| Pyrazole-Spiro Coupling | Suzuki-Miyaura cross-coupling | 45-62 | Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol |
| Azetidine Annulation | Intramolecular alkylation of γ-halo amines | 28-35 | K₂CO₃, DMF, 80°C |
| [3+2] Cycloaddition | Dipolar cycloaddition with diazo compounds | 51-68 | Cu(acac)₂, toluene, reflux |
Cyclization methodologies for constructing the spirocyclic core exhibit strong dependence on catalytic systems. Transition metal catalysis, particularly palladium and copper complexes, dominates cross-coupling strategies for attaching the pyrazole moiety to the spirocyclic framework. The dihydrochloride salt 2503203-01-6 is synthesized via Pd-catalyzed reactions using 1552457-95-0 (free base form) as a key intermediate, with catalyst loadings optimized at 3-5 mol% Pd(PPh₃)₄ in toluene/ethanol mixtures [1] [2]. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as an alternative for tethering substituted pyrazoles, offering regioselective advantages with reduced metal contamination in APIs [4].
Organocatalytic approaches gain traction for enantioselective synthesis of chiral spirocyclic intermediates. Proline-derived catalysts facilitate asymmetric Mannich reactions during cyclopentane ring formation, while phase-transfer catalysts enable alkylation of glycine derivatives for azetidine construction. These metal-free strategies align with green chemistry principles but currently deliver lower yields (typically 40-55%) compared to transition metal systems for large-scale production [3] [4]. Recent advances demonstrate that bifunctional thiourea-amine catalysts can achieve enantiomeric excess (ee) >90% during spiroannulation, though substrate scope remains limited to electron-deficient olefins [4].
Table 2: Catalytic Performance in Spirocycle-Pyrazole Coupling
| Catalyst System | Reaction Type | Temperature (°C) | Yield Range (%) | Key Advantages |
|---|---|---|---|---|
| Pd(PPh₃)₄ (3 mol%) | Suzuki-Miyaura | 80 | 58-72 | Broad functional group tolerance |
| CuI/DIPEA (10 mol%) | CuAAC | 60 | 45-68 | Regioselective, low metal leaching |
| L-Proline (20 mol%) | Asymmetric Mannich | 25 | 38-52 | Metal-free, enantioselective |
| Squaramide (5 mol%) | Hydrogen-bonding | -10 | 65-78 | High ee (88-93%) |
Solvent optimization significantly reduces the environmental footprint of synthesizing 8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane derivatives. Traditional processes employing DMF or dichloromethane generate substantial hazardous waste, with E-factors (kg waste/kg product) exceeding 120. Transition to cyclopentyl methyl ether (CPME) and bio-based ethyl lactate reduces E-factors to 35-48 while maintaining yields >85% for the critical coupling step [1] [4]. The dihydrochloride salt formation (2503203-01-6) exemplifies waste minimization through hydrochloric acid recycling, where concentrated HCl is recovered via distillation after product crystallization [1].
Waste stream analysis reveals that purification accounts for 70% of total waste generation due to silica gel usage in chromatography. Implementation of crystallization-based purification for intermediates 1552457-95-0 and 2060047-57-4 reduces silica consumption by 90%. Additionally, catalytic reaction designs incorporate atom-economic transformations like hydroaminations, avoiding stoichiometric metal reagents and minimizing heavy metal contamination [3] [4]. Recent life-cycle assessments demonstrate that solvent selection and recycling contribute more significantly to sustainability metrics (75% improvement) than energy-intensive processes like high-temperature cyclizations [1].
Table 3: Environmental Metrics for Different Synthetic Approaches
| Process Parameter | Traditional Method | Optimized Green Method | Improvement (%) |
|---|---|---|---|
| Solvent (L/kg product) | DMF (320) | Ethyl lactate (85) | 73% reduction |
| E-factor (kg waste/kg product) | 128 | 42 | 67% reduction |
| PMI (Process Mass Intensity) | 89 | 29 | 67% reduction |
| Silica gel usage (g/g product) | 150 | 15 | 90% reduction |
Continuous flow reactors address scalability challenges in synthesizing thermally sensitive intermediates like the 6-azaspiro[3.4]octane core. Precise temperature control (±2°C) during exothermic cyclization steps suppresses dimerization side products, improving yields by 15-22% compared to batch reactors [1]. Heterogeneous catalytic hydrogenation under segmented flow conditions achieves complete conversion in under 3 minutes for intermediates like 1552457-95-0, whereas batch systems require 45-60 minutes due to mass transfer limitations [1] [4].
Integrated flow platforms combine multiple synthetic steps, exemplified by the telescoped synthesis of 2060047-57-4 (8-(1-methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane). This system couples:
Comprehensive Compound Table
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 73575-12-9